molecular formula C18H11FN2O4 B8524562 1,3-Dibenzoyl-5-fluoropyrimidine-2,4(1H,3H)-dione CAS No. 61289-10-9

1,3-Dibenzoyl-5-fluoropyrimidine-2,4(1H,3H)-dione

Cat. No. B8524562
CAS RN: 61289-10-9
M. Wt: 338.3 g/mol
InChI Key: SOLWGCGTQNTUDI-UHFFFAOYSA-N
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Description

1,3-Dibenzoyl-5-fluoropyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H11FN2O4 and its molecular weight is 338.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dibenzoyl-5-fluoropyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dibenzoyl-5-fluoropyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61289-10-9

Molecular Formula

C18H11FN2O4

Molecular Weight

338.3 g/mol

IUPAC Name

1,3-dibenzoyl-5-fluoropyrimidine-2,4-dione

InChI

InChI=1S/C18H11FN2O4/c19-14-11-20(15(22)12-7-3-1-4-8-12)18(25)21(17(14)24)16(23)13-9-5-2-6-10-13/h1-11H

InChI Key

SOLWGCGTQNTUDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C=C(C(=O)N(C2=O)C(=O)C3=CC=CC=C3)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2.6 g (0.02 mole) of 5-fluorouracil was suspended in 10 ml of absolute pyridine, and the suspension was stirred at 70° C to form a solution. 17 g (0.12 mole) of benzoyl chloride was added dropwise to the resulting solution followed by heating to 80° C for 1.5 hours while stirring. After completion of the reaction, the reaction mixture was concentrated under reduced pressure (25 mm Hg) to half its original volume, and 50 ml of ethyl acetate was added thereto. After the insoluble matter in the ethyl acetate was removed, the solution was washed twice with water, and dried over Glauber's salt, and the ethyl acetate removed therefrom under reduced pressure (25 mm Hg). Ethanol was then added to the residue, and the mixture heated to 80° C to form a solution followed by allowing the resulting solution to cool to precipitate crystals, which were then filtered to obtain 3.4 g of 1,3-di-N-benzoyl-5-fluorouracil in a yield of 51%.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In the same manner as described in Example 1 but using 2.6 g (0.02 mole) of 5-fluorouracil, 10 ml of absolute pyridine and 7.4 g (0.04 mole) of benzoyl bromide, 1.6 g of 3-N-benzoyl-5-fluorouracil (yield, 34%) and 270 mg of 1,3-di-N-benzoyl-5-fluorouracil (yield, 4%) were obtained.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

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